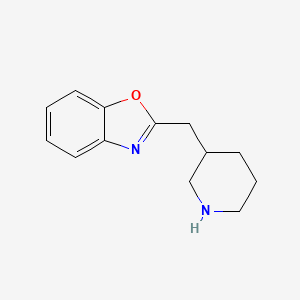![molecular formula C13H12BrNO2 B13864977 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of pyridin-2-one, featuring a bromomethyl group and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methoxybenzyl alcohol, followed by a cyclization reaction to form the pyridin-2-one ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The pyridin-2-one ring can be reduced to form a dihydropyridin-2-one derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Compounds with hydroxyl or carbonyl groups replacing the methoxy group.
Reduction Reactions: Dihydropyridin-2-one derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Chloromethyl)-3-methoxyphenyl]pyridin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[4-(Methyl)-3-methoxyphenyl]pyridin-2-one: Similar structure but with a methyl group instead of a bromomethyl group.
1-[4-(Bromomethyl)-3-hydroxyphenyl]pyridin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one is unique due to the presence of both a bromomethyl group and a methoxy group on the phenyl ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C13H12BrNO2 |
|---|---|
Peso molecular |
294.14 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-3-methoxyphenyl]pyridin-2-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-8-11(6-5-10(12)9-14)15-7-3-2-4-13(15)16/h2-8H,9H2,1H3 |
Clave InChI |
WQQPVKKLWMCZRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2C=CC=CC2=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



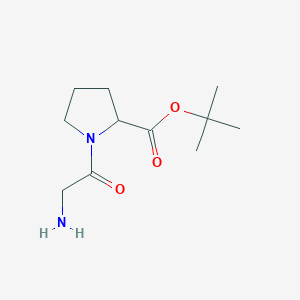
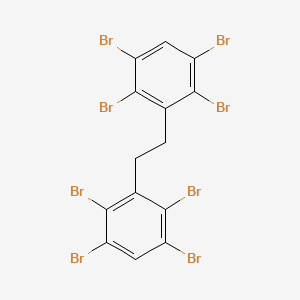

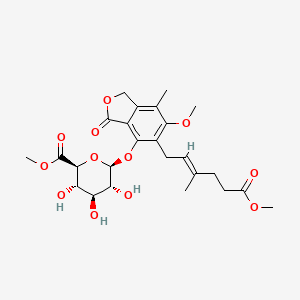

![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
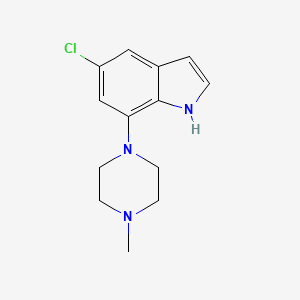
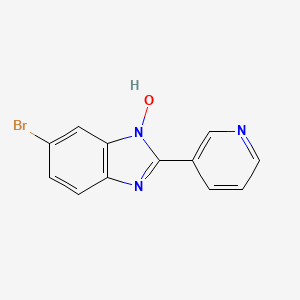
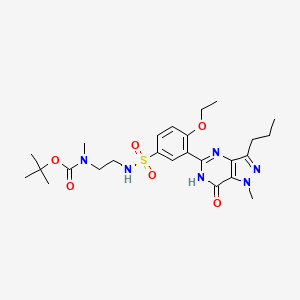
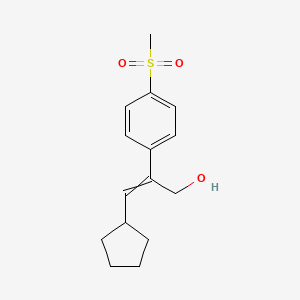
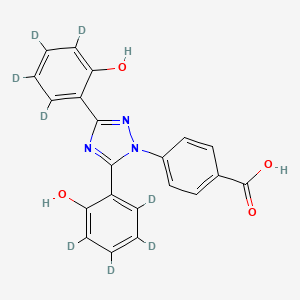
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
